Cas no 1415392-97-0 (1-(2-aminoethoxy)-1-ethoxyethane)

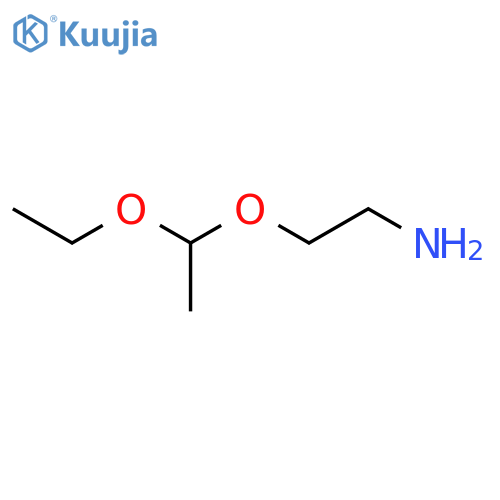

1415392-97-0 structure

商品名:1-(2-aminoethoxy)-1-ethoxyethane

1-(2-aminoethoxy)-1-ethoxyethane 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminoethoxy)-1-ethoxyethane

- EN300-1739414

- 2-(1-ethoxyethoxy)ethanamine

- SCHEMBL3012936

- 1415392-97-0

-

- インチ: 1S/C6H15NO2/c1-3-8-6(2)9-5-4-7/h6H,3-5,7H2,1-2H3

- InChIKey: KXPIVODJGNYMKN-UHFFFAOYSA-N

- ほほえんだ: O(CCN)C(C)OCC

計算された属性

- せいみつぶんしりょう: 133.110278721g/mol

- どういたいしつりょう: 133.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 59

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 44.5Ų

1-(2-aminoethoxy)-1-ethoxyethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739414-10.0g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 10g |

$4974.0 | 2023-06-03 | ||

| Enamine | EN300-1739414-0.05g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 0.05g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-0.1g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 0.1g |

$1019.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-0.25g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 0.25g |

$1065.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-5.0g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1739414-0.5g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 0.5g |

$1111.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-5g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 5g |

$3355.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-2.5g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 2.5g |

$2268.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-10g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 10g |

$4974.0 | 2023-09-20 | ||

| Enamine | EN300-1739414-1.0g |

1-(2-aminoethoxy)-1-ethoxyethane |

1415392-97-0 | 1g |

$1157.0 | 2023-06-03 |

1-(2-aminoethoxy)-1-ethoxyethane 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1415392-97-0 (1-(2-aminoethoxy)-1-ethoxyethane) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量